molecular formula C11H8Cl3NO B1521594 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole CAS No. 1094318-44-1

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Cat. No. B1521594
CAS RN: 1094318-44-1
M. Wt: 276.5 g/mol
InChI Key: CGRASENBOVUVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole (2C5DCO) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxazole family of compounds and has unique characteristics that have enabled its use in a range of experiments.

Scientific Research Applications

Synthesis and Structural Characteristics

  • Synthesis Techniques and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are highly reactive scaffolds for synthetic elaboration, useful for creating various oxazole derivatives (Patil & Luzzio, 2016).
  • Coordination Chemistry : Oxazoline ligands, including 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, are employed in transition metal-catalyzed asymmetric organic syntheses, noted for their versatility and structural characteristics (Gómez, Muller, & Rocamora, 1999).

Chemical and Physical Properties

  • Solubility and Thermodynamics : The solubility of oxazole derivatives in various solvents, including biological solvents, has been studied to understand their pharmacological relevance, involving parameters like temperature, solvent interactions, and thermodynamic processes (Volkova, Levshin, & Perlovich, 2020).
  • Corrosion Inhibition : Some oxazole derivatives are explored as corrosion inhibitors, particularly for mild steel in acidic media, due to their efficient adsorption properties and chemical stability (Lagrenée et al., 2002).

Biological Activity and Applications

  • Amyloidogenesis Inhibition : Certain oxazole derivatives, particularly those with a dichlorophenyl substituent, have been evaluated for their efficacy in inhibiting transthyretin amyloid fibril formation, relevant in various amyloidosis-related diseases (Razavi et al., 2005).
  • Antifungal Activity : Studies on oxazole derivatives, including those with dichlorophenyl groups, have shown significant antifungal properties against specific pathogenic fungi, offering potential therapeutic applications (Delcourt et al., 2004).

Molecular and Electronic Properties

  • Molecular Docking and Antimicrobial Potency : The synthesis and molecular docking studies of oxazole derivatives have been conducted to explore their potential as anticancer and antimicrobial agents, linking their molecular structure to biological activity (Katariya, Vennapu, & Shah, 2021).
  • Triazole and Oxazole Derivatives : The synthesis and in vitro evaluation of triazole derivatives linked to oxazoles have been explored for their antifungal effects, particularly against Candida strains (Lima-Neto et al., 2012).

properties

IUPAC Name

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)7-2-3-8(13)9(14)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRASENBOVUVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 4
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.